molecular formula C15H28O3 B1161919 Reneilmol CAS No. 260968-11-4

Reneilmol

Cat. No.: B1161919
CAS No.: 260968-11-4
Attention: For research use only. Not for human or veterinary use.
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Description

Reneilmol is a chemical compound with the molecular formula C15H28O3 . It consists of 15 carbon atoms, 28 hydrogen atoms, and 3 oxygen atoms. The structure of this compound includes a five-membered ring, a seven-membered ring, and a ten-membered ring, along with three hydroxyl groups, two secondary alcohols, and one tertiary alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Reneilmol involves multiple steps, starting with the formation of its core ring structures. The process typically includes:

    Cyclization Reactions: Formation of the five-membered, seven-membered, and ten-membered rings through cyclization reactions.

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the rings using reagents like hydrogen peroxide or osmium tetroxide.

    Alcohol Formation: Conversion of intermediate compounds to secondary and tertiary alcohols using reducing agents such as lithium aluminum hydride.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors that facilitate the cyclization and hydroxylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common methods include:

    Batch Reactors: For controlled synthesis and precise addition of reagents.

    Continuous Flow Reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions: Reneilmol undergoes various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to ketones or carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Reduction of ketones or aldehydes back to alcohols using reducing agents such as sodium borohydride.

    Substitution: Replacement of hydroxyl groups with other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Chlorinated derivatives.

Scientific Research Applications

Reneilmol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Reneilmol exerts its effects involves interaction with specific molecular targets and pathways. For example:

    Antimicrobial Activity: this compound disrupts the cell membrane integrity of bacteria, leading to cell lysis.

    Antioxidant Activity: It scavenges free radicals and prevents oxidative damage to cells.

    Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Reneilmol can be compared with other similar compounds, such as:

    Geraniol: A monoterpenoid with similar hydroxyl groups but different ring structures.

    Thymol: Another monoterpenoid with antimicrobial properties but a different molecular framework.

    Myrtenal: A bicyclic monoterpenoid with distinct functional groups.

Uniqueness of this compound:

    Complex Ring Structures: The presence of five-membered, seven-membered, and ten-membered rings makes this compound unique.

    Multiple Hydroxyl Groups: The combination of secondary and tertiary alcohols contributes to its diverse reactivity.

Properties

IUPAC Name

(3S,3aS,4R,5S,8R,8aR)-5,8a-dimethyl-3-propan-2-yl-1,2,3,3a,4,6,7,8-octahydroazulene-4,5,8-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O3/c1-9(2)10-5-7-14(3)11(16)6-8-15(4,18)13(17)12(10)14/h9-13,16-18H,5-8H2,1-4H3/t10-,11+,12+,13+,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVQJFBJHKRROA-ZYIYBEKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2(C1C(C(CCC2O)(C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CC[C@@]2([C@H]1[C@H]([C@@](CC[C@H]2O)(C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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